molecular formula C15H14N2O2S2 B3175333 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide CAS No. 956576-74-2

4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B3175333
CAS No.: 956576-74-2
M. Wt: 318.4 g/mol
InChI Key: VJCITSBIDZHEPQ-UHFFFAOYSA-N
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Description

4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O2S2 . It is used in scientific research for its diverse applications, ranging from drug synthesis to catalysis.


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C15H14N2O2S2 . The average mass is 318.414 Da and the monoisotopic mass is 318.049683 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14N2O2S2 and a molecular weight of 318.41 .

Scientific Research Applications

Inhibition of Carcinogenesis

Isothiocyanates, including compounds structurally related to 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide, have been widely studied for their potential in inhibiting carcinogenesis. These compounds, found naturally in cruciferous vegetables, have demonstrated powerful inhibitory effects on cancer development in laboratory animals, particularly in lung and esophageal cancer models. The primary mechanism through which isothiocyanates exert their chemopreventive activity appears to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Additionally, these compounds have been shown to induce Phase II enzymes and enhance apoptosis, further contributing to their cancer-preventive properties (Hecht, 2000).

Gastroprotective Properties

Benzenesulfonamide derivatives have also been explored for their gastroprotective effects. Ebrotidine, for example, is an antiulcer drug that combines H2-receptor antagonist properties with cytoprotective actions. The cytoprotective effects of ebrotidine are attributed to its ability to induce beneficial mucosal responses, such as enhanced physicochemical characteristics of the mucus gel, without relying on endogenous prostaglandin generation. This makes such compounds potential candidates for treating ulcer disease and other gastrointestinal pathologies (Slomiany, Piotrowski, & Slomiany, 1997).

Modulation of Epigenome in Cancer Progression

The dietary intake of isothiocyanates has been linked to the modulation of the epigenome, influencing cancer progression. These compounds, through their effects on signaling pathways and the redox environment, have demonstrated anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic effects against various cancers. Isothiocyanates modulate the expression and activity of DNA methyltransferases, histone modifiers, and miRNAs, thereby affecting the transcriptional regulation of key cellular regulators. This epigenetic modulatory potential of isothiocyanates, including analogs like phenethyl isothiocyanate, highlights their significance in cancer research (Sundaram et al., 2021).

Bioactive Agent for Gastrointestinal Health

Phenylethyl isothiocyanate (PEITC), a compound related to the chemical class of this compound, has been identified as a bioactive agent with potential benefits for gastrointestinal health. PEITC has demonstrated antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties, suggesting its utility as a natural nutraceutical or adjuvant in managing oxidative/inflammatory-related disorders of the gastrointestinal tract (Coscueta et al., 2022).

Mechanism of Action

While the specific mechanism of action for 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide is not provided, isothiocyanates in general are known for their antimicrobial activity against human infections . They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .

Properties

IUPAC Name

4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-12(13-5-3-2-4-6-13)17-21(18,19)15-9-7-14(8-10-15)16-11-20/h2-10,12,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCITSBIDZHEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220784
Record name 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-74-2
Record name 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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